![molecular formula C20H19IN2O4 B12871058 1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide CAS No. 21990-97-6](/img/structure/B12871058.png)
1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Bis(methoxycarbonyl)-[1,1’-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide is a complex organic compound that belongs to the class of pyrazolium salts This compound is characterized by its unique structure, which includes a pyrazolium core substituted with a biphenyl group and methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Bis(methoxycarbonyl)-[1,1’-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide typically involves multiple steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxycarbonyl Groups: The methoxycarbonyl groups are introduced via esterification reactions using methanol and a suitable acid catalyst.
Pyrazole Ring Formation: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Quaternization: The final step involves the quaternization of the pyrazole nitrogen with methyl iodide to form the pyrazolium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Bis(methoxycarbonyl)-[1,1’-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups or the pyrazolium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazolium salts or esters.
Scientific Research Applications
1-(4,6-Bis(methoxycarbonyl)-[1,1’-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Investigated for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Bis(methoxycarbonyl)-[1,1’-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxycarbonylphenyl)-2-methyl-1H-pyrazol-2-ium iodide
- 1-(4,6-Dimethoxycarbonylphenyl)-2-methyl-1H-pyrazol-2-ium iodide
Uniqueness
1-(4,6-Bis(methoxycarbonyl)-[1,1’-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide is unique due to its biphenyl substitution, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
21990-97-6 |
|---|---|
Molecular Formula |
C20H19IN2O4 |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
dimethyl 5-(2-methylpyrazol-2-ium-1-yl)-4-phenylbenzene-1,3-dicarboxylate;iodide |
InChI |
InChI=1S/C20H19N2O4.HI/c1-21-10-7-11-22(21)17-13-15(19(23)25-2)12-16(20(24)26-3)18(17)14-8-5-4-6-9-14;/h4-13H,1-3H3;1H/q+1;/p-1 |
InChI Key |
HHTLFYVRMLYQCD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CN1C2=CC(=CC(=C2C3=CC=CC=C3)C(=O)OC)C(=O)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



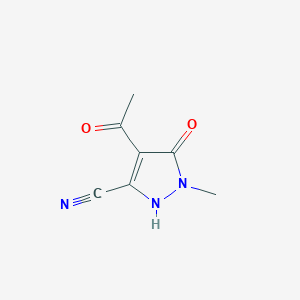
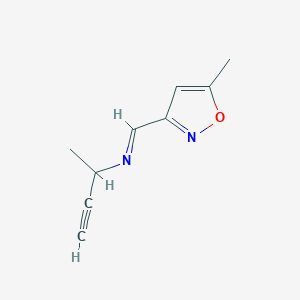
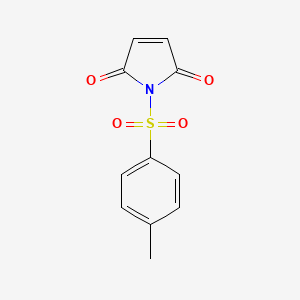
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)
![3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871004.png)
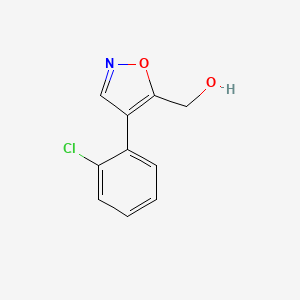
![2-Nitrobenzo[d]oxazol-4-amine](/img/structure/B12871020.png)
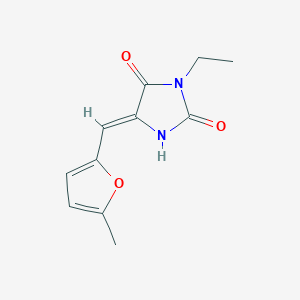
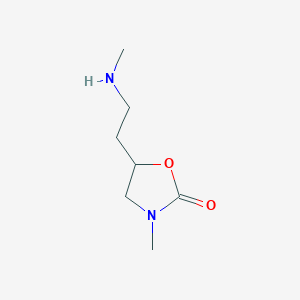
![1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
![6-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871037.png)
![Benzo[d]oxazole-2,7-dicarbonitrile](/img/structure/B12871038.png)

